1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one
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Overview
Description
1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylquinoline with aniline, followed by cyclization and subsequent functionalization to introduce the propan-1-one moiety. Reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or dichloromethane. Industrial production methods may employ continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivative.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the quinoline ring, introducing nitro or halogen groups.
Condensation: The compound can participate in Mannich reactions, forming β-amino carbonyl compounds.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may interfere with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one can be compared with other quinoline derivatives such as:
2-methylquinoline: A simpler structure with fewer functional groups, used as a precursor in synthesis.
4-phenylaminoquinoline: Similar in structure but lacks the propan-1-one moiety, affecting its reactivity and applications.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-19(22)21-14(2)13-17(16-11-7-8-12-18(16)21)20-15-9-5-4-6-10-15/h4-12,14,17,20H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYORNOFPIDINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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